molecular formula C14H25NO4 B1469911 1-(tert-Butoxycarbonyl)-3-butylproline CAS No. 1426953-63-0

1-(tert-Butoxycarbonyl)-3-butylproline

Cat. No.: B1469911
CAS No.: 1426953-63-0
M. Wt: 271.35 g/mol
InChI Key: YWHUDYFVQTUJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butoxycarbonyl)-3-butylproline is a compound that belongs to the class of proline derivatives. Proline is an amino acid that plays a crucial role in the structure and function of proteins. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound particularly useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(tert-Butoxycarbonyl)-3-butylproline can be synthesized through a series of chemical reactions involving the protection of the amino group with the Boc group. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis .

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-3-butylproline involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations .

Comparison with Similar Compounds

1-(tert-Butoxycarbonyl)-3-butylproline can be compared with other Boc-protected amino acids:

The uniqueness of this compound lies in its specific structure, which combines the Boc-protected amino group with a butyl side chain, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-6-7-10-8-9-15(11(10)12(16)17)13(18)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHUDYFVQTUJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCN(C1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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